1-Methyl-4-(p-tolyl)piperidine
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Overview
Description
1-Methyl-4-(p-tolyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound, specifically, features a methyl group at the 1-position and a p-tolyl group at the 4-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(p-tolyl)piperidine can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with 1-methylpiperidine under controlled conditions . Another method includes the cyclization of appropriate precursors using catalysts such as palladium or nickel .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and cyclization reactions. The use of high-pressure reactors and continuous flow systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(p-tolyl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Methyl-4-(p-tolyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(p-tolyl)piperidine involves its interaction with specific molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The compound may induce apoptosis through caspase-dependent pathways, contributing to its potential anticancer properties .
Comparison with Similar Compounds
4-Methylpiperidine: Lacks the p-tolyl group, making it less complex.
1-Phenylpiperidine: Contains a phenyl group instead of a p-tolyl group, altering its chemical properties.
Uniqueness: 1-Methyl-4-(p-tolyl)piperidine’s unique structure, with both a methyl and a p-tolyl group, provides distinct chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
LPPKMJXFNXOFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(CC2)C |
Origin of Product |
United States |
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